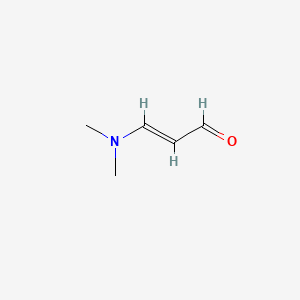

3-Dimethylaminoacrolein

描述

3-Dimethylaminoacrolein, also known as (2E)-3-(dimethylamino)prop-2-enal, is an organic compound with the molecular formula C5H9NO. It is a pale yellow, water-soluble liquid that combines the functionalities of an unsaturated aldehyde and an enamine. This compound is known for its unique properties, such as reversing the hypnotic effect of morphine in mice and having a stimulating effect in humans .

作用机制

3-Dimethylaminoacrolein, also known as 3-(Dimethylamino)acrolein, 3-(Dimethylamino)acrylaldehyde, or 3-Dimethylaminoacrylaldehyde, is an organic compound with the formula Me2NC(H)=CHCHO . This compound has a number of useful and unusual properties, and it plays a role in various biochemical pathways .

Target of Action

It’s known that the compound has a stimulating effect in humans and can cause a reversal of the hypnotic effect of morphine in mice . This suggests that it may interact with the central nervous system, potentially targeting receptors or enzymes involved in neurotransmission .

Mode of Action

This compound combines the functionalities of an unsaturated aldehyde and an enamine . This allows it to react with various compounds, introducing unsaturated and reactive C3 groups into CH-acidic and nucleophilic compounds . The activated aldehyde group of this compound reacts quantitatively with dialkyl sulfates such as dimethyl sulfate .

Biochemical Pathways

This compound and its derivatives can be used as reactive molecular building blocks for the formation of nitrogen-containing heterocycles, such as pyridines, pyrimidines, pyrroles, or pyrazoles . These heterocycles are key components of many biologically active compounds, including nucleic acids and many pharmaceuticals .

Pharmacokinetics

It’s known that the compound is a pale yellow water-soluble liquid , which suggests that it could be readily absorbed and distributed in the body. Its metabolism and excretion would depend on its interactions with various enzymes and transporters in the body.

Result of Action

It’s known that the compound is a stable and comparably non-toxic precursor for the genotoxic, mutagenic, and potentially carcinogenic malondialdehyde . This suggests that it could have significant effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity can be affected by the pH of the environment . Furthermore, its stability could be influenced by temperature, as it has a boiling point of 270-273 °C .

生化分析

Biochemical Properties

The compound can be thought of as vinylogous dimethylformamide (DMF) and combines the functionalities of an unsaturated aldehyde and an enamine . Therefore, 3-Dimethylaminoacrolein and vinamidines derived therefrom can be used as reactive molecular building blocks for the formation of nitrogen-containing heterocycles . The activated aldehyde group of this compound reacts quantitatively with dialkyl sulfates such as dimethyl sulfate .

Cellular Effects

It is known that the compound has a stimulating effect in humans and causes a reversal of the hypnotic effect of morphine in mice .

Molecular Mechanism

It is known to be a stable and comparably non-toxic precursor for the genotoxic, mutagenic, and potentially carcinogenic malondialdehyde .

Temporal Effects in Laboratory Settings

It is known that the compound is a stable and comparably non-toxic precursor for malondialdehyde .

准备方法

3-Dimethylaminoacrolein can be synthesized through several methods:

Addition of Dimethylamine to Propynal: This method involves the addition of dimethylamine to the triple bond of propynal (propargyl aldehyde) via a Reppe vinylation.

Reaction with Vinyl Ethers: Vinyl ethers, such as ethyl vinyl ether, react with phosgene and dimethylformamide (which forms the Vilsmeier reagent in situ) to produce 3-ethoxypropenylidene dimethylammonium chloride.

Alternative Route with Isobutyl Vinyl Ether: Isobutyl vinyl ether reacts with the iminium chloride derived from dimethylformamide and phosgene.

化学反应分析

3-Dimethylaminoacrolein undergoes various chemical reactions:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The activated aldehyde group of this compound reacts quantitatively with dialkyl sulfates such as dimethyl sulfate.

Formation of Nitrogen-Containing Heterocycles: This compound can be used as a reactive molecular building block for the formation of nitrogen-containing heterocycles, such as pyridines, pyrimidines, pyrroles, or pyrazoles.

科学研究应用

3-Dimethylaminoacrolein has several applications in scientific research:

相似化合物的比较

3-Dimethylaminoacrolein can be compared with other similar compounds, such as:

3-Aminoacrolein: Unlike this compound, 3-aminoacrolein is less stable and more toxic.

Dimethylformamide (DMF): This compound can be considered a vinylogous form of DMF, combining the functionalities of an unsaturated aldehyde and an enamine.

Vinamidines and Vinamidinium Salts: These compounds, derived from this compound, are used as reactive molecular building blocks for the formation of nitrogen-containing heterocycles.

属性

IUPAC Name |

(E)-3-(dimethylamino)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-6(2)4-3-5-7/h3-5H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLMPLDPCKRASL-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Record name | 3-Dimethylaminoacrolein | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/3-Dimethylaminoacrolein | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-63-9, 692-32-0 | |

| Record name | 3-(Dimethylamino)acrylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Dimethylaminoacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(dimethylamino)acrylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(dimethylamino)prop-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DIMETHYLAMINOACROLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MVV69JD7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3-(dimethylamino)acrolein (DMA) primarily used for in organic synthesis?

A1: DMA serves as a versatile building block for synthesizing various heterocyclic compounds, particularly pyrroles and pyrimidines. [, , , , , ] It acts as a source of the three-carbon unit necessary for forming these ring systems.

Q2: How does DMA react differently with unsubstituted β-amino enones compared to its reaction with α-amino derivatives?

A2: While both reactions ultimately lead to pyrrole formation, they follow distinct pathways. DMA reacts with unsubstituted β-amino enones via a 1,4-addition followed by transamination, elimination, and cyclodehydration. Conversely, with α-amino derivatives, DMA undergoes 1,2-addition and subsequent cyclization to yield 2-substituted pyrroles. []

Q3: Can you elaborate on the mechanism of pyrimidine synthesis using DMA?

A3: DMA reacts with compounds like 5-aminopyrazol-3-one in a basic environment to form pyrazolo[1,5-a]pyrimidines. The reaction likely proceeds through initial condensation followed by cyclization. Interestingly, in acidic conditions, DMA can undergo self-cyclization to yield pyrazolo[3,4-b]pyridine derivatives. []

Q4: Beyond heterocycle synthesis, what other transformations can DMA undergo?

A4: DMA can be hydrolyzed to produce 2-arylmalondialdehydes. These compounds are valuable intermediates in synthesizing diverse molecules, including 3-chloroacroleins and 3-alkoxyacroleins. []

Q5: How is DMA utilized in developing histone deacetylase (HDAC) inhibitors?

A5: DMA plays a crucial role in a scalable route to synthesize HDAC inhibitors containing a unique 2-aryl-3-cyano-5-aminomethylpyridine core. This involves a novel Mannich reaction where DMA, formaldehyde, and a secondary amine react to form a 2-(alkylaminomethyl)-3-dimethylaminoacrolein intermediate, ultimately leading to the desired inhibitor scaffold. []

Q6: Can DMA be used to synthesize formyl-substituted heterocycles?

A6: Yes, DMA is a key reagent in synthesizing both 2- and 4-formylpyrido[2,1-b]benzoxazoles. This method involves reacting o-acetaminophenols with a Vilsmeier reagent under specific conditions. [, ]

Q7: Are there any examples of DMA leading to unexpected products in reactions with complex molecules?

A7: Interestingly, reacting DMA with 5,10,15-tritolylcorrole under Vilsmeier conditions yielded unexpected results. Instead of the anticipated β-acrolein corrole, the reaction produced an inner core substituted N21,N22-3-formylpropylcorrole and a 10-acrolein isocorrole. [] This unexpected reactivity highlights the unique behavior of DMA in complex reaction environments.

Q8: How does the structure of DMA contribute to its reactivity?

A8: DMA's reactivity stems from its unique structure:

Q9: Are there reported methods for synthesizing substituted DMA derivatives?

A9: Yes, 2-(alkylthio)- and 2-(arylthio)-3-(dimethylamino)acroleins can be synthesized and used to create various N-[3-(dimethylamino)-2-(substituted thio)-2-propenylidene]-N-methylmethanaminium salts. These salts are valuable intermediates in organic synthesis. [, ]

Q10: Does DMA play a role in synthesizing porphyrin-related compounds?

A10: Indeed, DMA is utilized in various reactions with porphyrin derivatives:

- Formylvinylchlorin synthesis: DMA, under Vilsmeier conditions, reacts with nickel chlorin to yield meso-20-formylvinylchlorin. [, ]

- Styryl-substituted chlorin derivatives: The Vilsmeier reaction of a nickel pyropheophorbide complex with DMA forms a key intermediate that can be further reacted with Wittig reagents to yield styryl-substituted Z/E-chlorin derivatives. [, ]

- Benzoisobacteriochlorin synthesis: The Vilsmeier reaction product of DMA and nickel 3-substituent-3-devinylpyropheophorbide-a, upon treatment with sulfuric acid, yields benzoisobacteriochlorin. [, ]

Q11: Has DMA been used in the synthesis of metal complexes?

A11: Yes, α-substituted malondialdehydes derived from 2-(4′-hydroxyphenyl)-3-(dimethylamino)acrolein have been used to synthesize copper(II) and nickel(II) complexes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Cyclohexyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B3020943.png)

![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B3020949.png)

![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B3020950.png)

![N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3020951.png)

![2-[(E)-2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B3020956.png)

![(2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3020965.png)